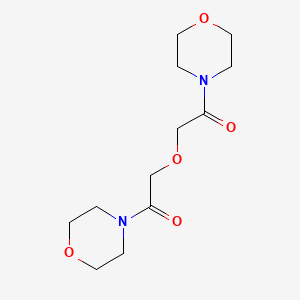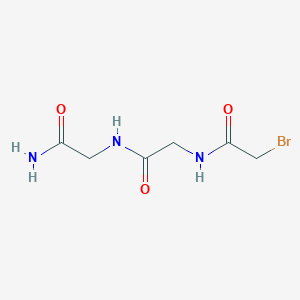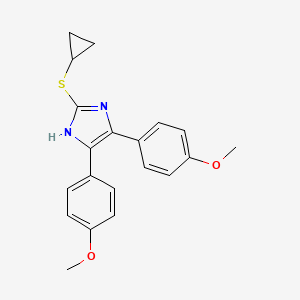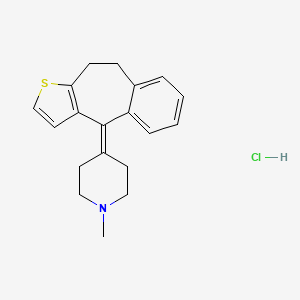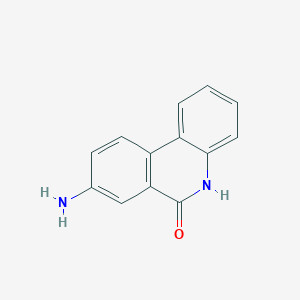
8-Aminophenanthridin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminophenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds that contain nitrogen atoms within their ring structures. This particular compound is characterized by an amino group at the 8th position and a ketone group at the 6th position, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminophenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde and aniline, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and sometimes solvents like ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-Aminophenanthridin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Aminophenanthridin-6(5H)-one has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Aminophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the context of its use, such as its role as an antimicrobial agent or a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
8-Aminophenanthridin-6(5H)-one can be compared with other phenanthridine derivatives, such as:
9-Amino-phenanthridine-6-carboxylic acid: This compound has a carboxylic acid group at the 6th position instead of a ketone group, leading to different chemical properties and reactivity.
Phenanthridine: The parent compound without any substituents, which serves as a basis for understanding the effects of different functional groups.
Eigenschaften
CAS-Nummer |
78266-52-1 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
8-amino-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,14H2,(H,15,16) |
InChI-Schlüssel |
XUZGPGXCMMSYDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


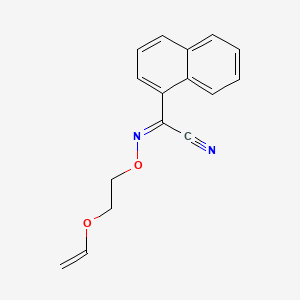
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
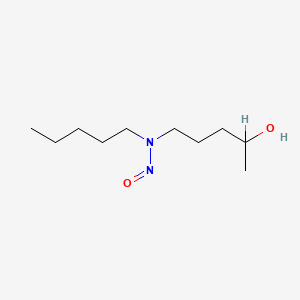
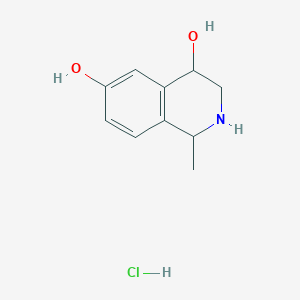
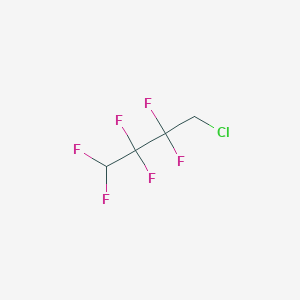


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


